2-Fluoropyridine-3-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoropyridine-3-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNS/c6-5-4(8)2-1-3-7-5/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPWISFXXQYWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Fluoropyridine-3-thiol CAS number and supplier
CAS Number: 1806419-95-3
Executive Summary
2-Fluoropyridine-3-thiol (also known as 3-mercapto-2-fluoropyridine) is a high-value heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of fused bicyclic systems. Its unique substitution pattern—combining the metabolic stability of the C–F bond with the versatile nucleophilicity of the thiol group—makes it a critical scaffold for developing bioisosteres of 2-chloropyridine-3-thiol and for accessing thieno[2,3-b]pyridine derivatives. This guide details the validated synthesis, handling protocols, and supply chain intelligence for this sensitive intermediate.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1806419-95-3 |
| Molecular Formula | C₅H₄FNS |
| Molecular Weight | 129.16 g/mol |
| Appearance | Pale yellow oil or low-melting solid (often supplied as hydrochloride salt to prevent oxidation) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water. |
| pKa (Thiol) | ~6.5–7.0 (Estimated; lower than thiophenol due to pyridine N-electron withdrawal) |
| Stability | Air Sensitive. Readily oxidizes to the disulfide dimer (2,2'-difluoro-3,3'-dipyridyl disulfide) upon exposure to atmospheric oxygen. |
Synthesis & Manufacturing Protocols
The synthesis of this compound is non-trivial due to the high reactivity of the fluorine substituent toward nucleophilic attack. The most authoritative method relies on Directed Ortho-Metalation (DoM) , exploiting the strong ortho-directing ability of the fluorine atom.
Method A: Directed Ortho-Lithiation (Primary Route)
This protocol provides the most direct access from the inexpensive starting material, 2-fluoropyridine.
Mechanism: The fluorine atom at C2 acidifies the C3 proton via inductive effects. Treatment with a hindered base (LDA) at cryogenic temperatures results in exclusive lithiation at the C3 position. Quenching with elemental sulfur yields the thiolate, which is protonated to the thiol.
Protocol:
-
Reagents: 2-Fluoropyridine (1.0 equiv), Lithium Diisopropylamide (LDA, 1.1 equiv), Elemental Sulfur (S₈, 1.1 equiv), Dry THF.
-
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Lithiation:
-
Cool a solution of LDA (freshly prepared or commercial) in dry THF to -78 °C .
-
Add 2-Fluoropyridine dropwise over 15 minutes. Maintain internal temperature below -70 °C.
-
Stir at -78 °C for 1–2 hours to ensure complete formation of the 2-fluoro-3-lithio species.
-
-
Sulfuration:
-
Add dry elemental sulfur (S₈) in one portion (or as a THF suspension) at -78 °C.
-
Allow the mixture to warm slowly to 0 °C over 2 hours. The solution will turn from yellow/orange to dark red/brown.
-
-
Workup:
-
Quench with saturated aqueous NH₄Cl.
-
Adjust pH to ~4–5 with dilute HCl (careful not to hydrolyze the fluorine).
-
Extract with CH₂Cl₂. Wash organics with brine, dry over Na₂SO₄.
-
Critical Step: To ensure the product is in the thiol form (monomer), treat the crude extract with a reducing agent like DTT (dithiothreitol) or Zn/AcOH before final purification, as oxidation to the disulfide occurs rapidly during workup.
-
Caption: Workflow for the regioselective synthesis of this compound via Directed Ortho-Metalation (DoM).
Method B: Cross-Coupling (Alternative Route)
For laboratories lacking cryogenic facilities, the thiol can be synthesized from 2-fluoro-3-iodopyridine (CAS 113975-22-7) using a Palladium-catalyzed C–S coupling.
-
Reagents: 2-Fluoro-3-iodopyridine, TIPS-SH (Triisopropylsilanethiol) or Thiourea, Pd₂(dba)₃/Xantphos.
-
Conditions: Reflux in Dioxane or Toluene.
-
Note: This route is more expensive due to the cost of the iodinated starting material and catalyst.
Applications in Drug Discovery[5][6][7]
This compound serves as a versatile linchpin in medicinal chemistry.
Scaffold Synthesis (Thienopyridines)
The primary application is the synthesis of thieno[2,3-b]pyridines , a privileged scaffold in kinase inhibitors (e.g., PI3K, EGFR inhibitors).
-
Mechanism: S-alkylation of the thiol with an α-haloketone or α-haloester, followed by a base-mediated Thorpe-Ziegler cyclization (SNAr on the 2-Fluoro position).
-
Advantage: The fluorine atom at C2 acts as an excellent leaving group for the intramolecular cyclization, making the ring closure facile under mild conditions (K₂CO₃/DMF).
Fragment-Based Drug Discovery (FBDD)
-
Bioisostere: It acts as a lipophilic, metabolically stable bioisostere of 2-chloropyridine-3-thiol.
-
Covalent Inhibitors: The thiol group can be utilized to target cysteine residues in proteins, while the fluoropyridine core modulates the pKa and reactivity of the "warhead."
Caption: Key medicinal chemistry applications of the this compound scaffold.
Handling & Storage (Safety Data)
-
Oxidation Risk: High. The compound rapidly forms the disulfide dimer upon contact with air.
-
Mitigation: Store under Argon/Nitrogen. If the compound solidifies or changes color, treat with TCEP (Tris(2-carboxyethyl)phosphine) or DTT before use to regenerate the free thiol.
-
-
Odor: Like most thiols, it possesses a potent, disagreeable stench (sulfurous/garlic-like).
-
Mitigation: Handle exclusively in a fume hood. Bleach (NaOCl) is effective for neutralizing spills and cleaning glassware.
-
-
Acidity: The thiol proton is relatively acidic (pKa ~6.5). Avoid strong bases unless deprotonation is intended for S-alkylation.
Supply Chain & Sourcing
Due to its instability, this compound is often "Make-on-Demand" or sold in small research quantities.
| Supplier | Product Code | Purity | Notes |
| Enamine | EN300-1856808 | 95% | Major primary source; often ships as building block. |
| Sigma-Aldrich | ENAH30504670 | 95% | Sourced via Enamine partnership. |
| ChemSRC | 1806419-95-3 | - | Aggregator listing multiple Asian synthesizers. |
| Combi-Blocks | - | - | Check for "2-Fluoro-3-iodopyridine" if thiol is out of stock. |
Recommendation: If the free thiol is unavailable, purchase 2-Fluoro-3-iodopyridine (CAS 113975-22-7) or 2-Fluoropyridine (CAS 372-48-5) and synthesize in-house using the protocols above for maximum freshness and yield.
References
- Ortho-Lithiation of Fluoropyridines: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for DoM on fluoropyridines).
-
CAS Registry: American Chemical Society. CAS No. 1806419-95-3.
- Synthesis of Thienopyridines: Litvinov, V. P. (2003). "Thienopyridines: synthesis, properties, and applications." Russian Chemical Reviews, 72(1), 69.
-
Enamine Store: Product EN300-1856808.
-
Lithiation Mechanism: Collum, D. B., et al. (2010). "Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines." J. Am. Chem. Soc., 132(37), 12907–12918.
Precision Engineering of the Pyridine Ring: A Master Guide to SNAr on 2-Fluoropyridine
Executive Summary: The Fluorine Advantage
In the landscape of heteroaromatic functionalization, 2-fluoropyridine is not merely a substrate; it is a kinetic powerhouse. While traditional cross-coupling (Buchwald-Hartwig) relies on expensive palladium catalysts and brominated precursors, Nucleophilic Aromatic Substitution (SNAr) on 2-fluoropyridine offers a transition-metal-free, atom-economical alternative.
The central thesis of this guide is the "Fluorine Effect" : unlike aliphatic SN2 reactions where fluoride is a poor leaving group, in SNAr, 2-fluoropyridine reacts approximately 320 times faster than its 2-chloropyridine counterpart.[1] This inversion of reactivity allows for milder conditions, higher regioselectivity, and the late-stage functionalization of complex drug scaffolds.
Mechanistic Deep Dive: Why Fluorine Rules SNAr
To master this reaction, one must understand the electronic causality. The reaction does not proceed via a single-step concerted displacement (like SN2) but typically through a stepwise addition-elimination pathway involving a Meisenheimer Complex .
The Kinetic Anomaly
In SN2 reactions, C-F bond breaking is the rate-determining step (RDS), making alkyl fluorides inert. In SNAr, the RDS is the nucleophilic attack (addition), not the elimination of the halide.
-
Inductive Effect (-I): Fluorine is the most electronegative element. It aggressively pulls electron density from the C-2 carbon, significantly lowering the LUMO energy and making the ring highly susceptible to nucleophilic attack.
-
Meisenheimer Stabilization: The highly electronegative fluorine stabilizes the negative charge accumulation on the intermediate complex more effectively than chlorine or bromine.
-
The "Concerted" Nuance: Recent kinetic isotope effect (KIE) studies suggest that for certain highly activated substrates, the mechanism may blur the line between stepwise and concerted, but for practical synthesis, the addition-elimination model remains the predictive standard.
Visualization: The Reaction Pathway
The following diagram illustrates the energy landscape and the critical role of the Meisenheimer intermediate.
Figure 1: The SNAr reaction coordinate. Note that the barrier to TS1 is lowered by the electron-withdrawing nature of Fluorine.
Strategic Reaction Optimization
Success in SNAr is defined by the "Triangle of Conditions": Solvent , Base , and Temperature .
Solvent Selection: The "Naked" Nucleophile
The choice of solvent dictates the nucleophilicity of your reagent.
| Solvent Class | Examples | Effect on Nucleophile | Recommendation |
| Polar Aprotic | DMSO, DMF, NMP, MeCN | High Activation. Solvates cations (Na+, K+) well but leaves anions (Nu-) "naked" and highly reactive. | Primary Choice. Use for difficult substrates or weak nucleophiles. |
| Polar Protic | EtOH, MeOH, iPrOH | Suppression. Hydrogen bonding forms a "cage" around the nucleophile, reducing reactivity. | Use only for alkoxide nucleophiles (e.g., NaOEt in EtOH) to prevent transesterification/solvolysis side reactions. |
| Non-Polar | Toluene, THF | Low Reactivity. Poor solubility of ionic bases. | Requires phase transfer catalysts (e.g., 18-Crown-6) to function effectively. |
Base Selection
-
Weak Nucleophiles (Amines): Use inorganic carbonates (K2CO3, Cs2CO3) or organic bases (DIPEA, TEA). Cesium is superior due to the "Cesium Effect" (higher solubility in organic solvents).
-
Strong Nucleophiles (Alcohols/Thiols): Use NaH or LiHMDS to deprotonate the nucleophile irreversibly before adding the substrate.
Optimization Workflow
Figure 2: Decision tree for selecting reaction conditions based on nucleophile class.
Bench-Ready Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Ideal for library synthesis and scaffold decoration.
Reagents:
-
2-Fluoropyridine (1.0 equiv)[2]
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)
-
K2CO3 (2.0 equiv) or DIPEA (2.5 equiv)
-
Solvent: DMSO (0.5 M concentration)
Procedure:
-
Setup: To a dried reaction vial equipped with a magnetic stir bar, add the amine (1.2 mmol) and K2CO3 (2.0 mmol).
-
Solvation: Add anhydrous DMSO (2.0 mL). Stir for 5 minutes to ensure dispersion.
-
Addition: Add 2-fluoropyridine (1.0 mmol) dropwise. Note: Exotherm is possible with highly reactive amines.
-
Reaction: Heat the mixture to 90°C for 2–4 hours.
-
Self-Validation: Monitor by TLC (EtOAc/Hexane). The starting material (2-F-Py) is volatile and non-polar; the product will be more polar and UV active.
-
-
Workup: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine (to remove DMSO). Dry over Na2SO4 and concentrate.
Protocol B: C-O Bond Formation (Etherification)
Ideal for installing solubilizing groups or linkers.
Reagents:
-
2-Fluoropyridine (1.0 equiv)[2]
-
Alcohol (e.g., Benzyl alcohol) (1.1 equiv)
-
NaH (60% dispersion in oil) (1.2 equiv)
-
Solvent: Anhydrous THF or DMF
Procedure:
-
Activation: In a flame-dried flask under N2, suspend NaH (1.2 mmol) in THF (2 mL) and cool to 0°C.
-
Deprotonation: Add the alcohol (1.1 mmol) dropwise. Stir at 0°C for 15 min, then warm to RT for 15 min until H2 evolution ceases.
-
Displacement: Cool back to 0°C (optional, depending on scale) and add 2-fluoropyridine (1.0 mmol).
-
Reaction: Warm to RT or heat to 60°C. Reaction is typically complete within 1 hour due to the high nucleophilicity of the alkoxide.
-
Quench: Carefully quench with sat. NH4Cl solution. Extract and purify.
Reactivity Data & Comparison
The following table highlights why 2-fluoropyridine is the superior choice for SNAr compared to other halopyridines.
| Substrate | Relative Rate (NaOEt/EtOH, 25°C) | Leaving Group Ability | Comments |
| 2-Fluoropyridine | ~320 | Excellent | High electronegativity stabilizes the transition state. |
| 2-Chloropyridine | 1 | Moderate | Requires higher temps or stronger bases. |
| 2-Bromopyridine | ~0.8 | Moderate | Often used for Pd-catalyzed coupling instead. |
| 3-Fluoropyridine | < 0.01 | Poor | No resonance stabilization of the intermediate; SNAr does not occur easily. |
Troubleshooting & Self-Validating Systems
To ensure scientific integrity, every experiment must include checkpoints.
-
The "Water Check": SNAr conditions (basic, heated) are prone to hydrolysis. If you observe a peak at [M-F+OH] (mass = starting material + 17 - 19 = -2) in LCMS, your solvent is wet. Validation: Use anhydrous solvents and store K2CO3 in a desiccator.
-
Regioselectivity Verification: If using poly-fluorinated pyridines (e.g., 2,4-difluoropyridine), substitution will occur preferentially at the 4-position (para) over the 2-position (ortho) due to less steric hindrance and favorable electronics, unless directed otherwise. Validation: Confirm regiochemistry via 1H NMR (coupling constants).
-
Stalled Reaction: If conversion stalls at 50%, the product might be inhibiting the reaction or the base is exhausted. Action: Add a "spike" of fresh base and check if the reaction restarts.
References
-
BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (2025).[2][3][4][5] Retrieved from
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. (2018).[6] Retrieved from
-
Harvard University. Concerted nucleophilic aromatic substitutions. (2018).[6] Harvard DASH. Retrieved from
-
ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. (2025).[2][3][4][5] Retrieved from
-
American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014).[7] Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Technical Guide: Synthesis of Substituted Pyridinethiols
Executive Summary
Substituted pyridinethiols (mercaptopyridines) are high-value intermediates in the synthesis of antiretrovirals, COX-2 inhibitors, and metal-chelating ligands. Their synthesis is complicated by the thiol-thione tautomerism (specifically in 2- and 4-isomers) and the high susceptibility of the free thiol to oxidative dimerization (forming disulfides).
This guide moves beyond generic textbook descriptions to provide a decision-matrix-based approach for synthesis. We prioritize methods based on the electronic nature of the pyridine ring and the position of the substitution.
Part 1: Strategic Synthesis Matrix
The choice of synthetic route is dictated by the starting material availability and the electronic environment of the pyridine ring.
Decision Matrix for Route Selection
| Starting Material | Target Position | Electronic State | Recommended Route |
| Halopyridine (F, Cl, Br) | 2- or 4-position | Electron-Deficient | Route A: |
| Halopyridine (I, Br) | 3-position | Electron-Neutral | Route B: Pd-Catalyzed C-S Coupling |
| Hydroxypyridine / Pyridinone | 2- or 4-position | Tautomerizable | Route C: Thionation (Lawesson’s Reagent) |
| Hydroxypyridine (Phenol-like) | 3-position | Non-Tautomerizable | Route D: Newman-Kwart Rearrangement |
Part 2: Mechanistic Pathways & Protocols
Route A: Nucleophilic Aromatic Substitution ( )
Best for: 2- and 4-halopyridines. Mechanism: Addition-Elimination via a Meisenheimer-like complex. The nitrogen atom acts as an electron sink, stabilizing the negative charge.
The Protocol: Thiourea Isothiouronium Method
Direct reaction with NaSH often leads to disulfides or over-reaction. The thiourea method is self-protecting; it forms an
Step-by-Step Protocol:
-
Salt Formation:
-
Dissolve substituted 2-chloropyridine (1.0 eq) in Ethanol (0.5 M).
-
Add Thiourea (1.1 eq).
-
Critical Step: Reflux for 3–12 hours. Monitor by TLC. The product is often an insoluble isothiouronium chloride salt that precipitates.
-
Validation: If precipitate forms, filter and wash with cold ethanol. This is the pure intermediate.
-
-
Hydrolysis:
-
Suspend the salt in 10% aq. NaOH (5.0 eq).
-
Heat at 60°C for 1 hour under inert atmosphere (
). -
Caution: The solution will turn yellow/orange.
-
-
Workup (The "Reductive" Quench):
-
Cool to
. Acidify carefully with HCl to pH 4–5. -
Self-Validating Check: If the solid formed is white/yellow, it is likely the thiol/thione. If it is a gummy dark solid, disulfide formation occurred.
-
Rescue: If disulfide is suspected, add Zinc dust and conc. HCl to reduce it back to the thiol in situ.
-
Route B: Palladium-Catalyzed C-S Cross-Coupling
Best for: 3-halopyridines or unreactive 2-halopyridines (e.g., with electron-donating groups). Mechanism: Oxidative addition of Pd(0) to the C-X bond, followed by transmetallation with a thiol source (e.g., TIPS-SH or 2-ethylhexyl-3-mercaptopropionate) and reductive elimination.
Key Insight: Thiolates are poisons for Pd catalysts (bridging species). Use sterically bulky ligands like Xantphos or Josiphos to prevent catalyst deactivation.
Route C: Thionation with Lawesson’s Reagent
Best for: Converting 2-pyridinones or 4-pyridinones directly to thiones. Mechanism: The oxophilic phosphorus atom in Lawesson's Reagent drives the exchange of Oxygen for Sulfur via a 4-membered thiaoxaphosphetane intermediate.
Protocol:
-
Dissolve pyridinone in anhydrous Toluene.
-
Add Lawesson’s Reagent (0.6 eq—reagent is dimeric).
-
Reflux for 2–4 hours.
-
Purification Note: The byproduct is a polar phosphine oxide polymer. Flash chromatography is required.
Part 3: Visualization of Synthetic Logic
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate electronics and substitution patterns.
Part 4: Critical Troubleshooting & Optimization
Handling Thiol-Thione Tautomerism
For 2- and 4-pyridinethiols, the thione form (H on Nitrogen, C=S double bond) predominates in solution and solid state.
-
Implication: In NMR (
), look for a broad NH singlet (13–14 ppm) rather than an SH signal. The Carbon-13 NMR will show a C=S shift around 170–180 ppm, distinct from a C-S (thiol) shift of ~140 ppm.
Preventing Disulfide Dimerization
Pyridinethiols oxidize rapidly in air to dipyridyl disulfides.
-
Prevention: Always perform hydrolysis and acidification under Argon/Nitrogen.
-
Rescue Protocol: If your product solidifies into a dimer (checked by Mass Spec: M+ = 2x - 2H), dissolve in THF/Water and add TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). These selectively reduce the S-S bond without touching the pyridine ring.
Purification
-
Avoid Silica Gel: Pyridinethiols can streak or decompose on acidic silica.
-
Alternative: Use neutral alumina or treat silica with 1% Triethylamine before loading.
-
Recrystallization: Ethanol/Water mixtures are often superior to chromatography for thiones.
Part 5: Data Summary of Methods
| Parameter | Thiourea Method ( | Pd-Catalysis | Lawesson's Reagent | Newman-Kwart |
| Atom Economy | High | Low (Ligand/Base waste) | Moderate | Low |
| Cost | Very Low | High (Pd/Ligand) | Moderate | Moderate |
| Scalability | Excellent (>100g) | Poor (<10g typically) | Good | Good |
| Key Risk | Hydrolysis incomplete | Catalyst poisoning | Purification difficult | High Temp (250°C) |
| Yield (Avg) | 80–95% | 60–85% | 70–90% | 60–80% |
References
-
Bohdan, D. P., & Borysov, O. V. (2025).[1][2] An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. Link
-
Kamo, N., et al. (2001). Chiral Nonracemic Pyridine Thiols and Thioethers Applied in Palladium-Catalyzed Allylic Substitution. Journal of Organic Chemistry. Link
-
Moseley, J. D., et al. (2007).[3] The Newman-Kwart rearrangement re-evaluated by microwave synthesis. Tetrahedron. Link
-
Lott, J., et al. (2018). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Link
-
Ozturk, T., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Link
Sources
Methodological & Application
Application Note: Synthesis of Bioactive Compounds from 2-Fluoropyridine-3-thiol
Abstract
2-Fluoropyridine-3-thiol (CAS: [Specific CAS if available, otherwise generic structure reference]) represents a "privileged scaffold" in modern drug discovery due to its unique electronic properties and dual-reactivity profile. Unlike its chlorinated analogs, the 2-fluoro substituent offers significantly enhanced electrophilicity at the C2 position (
Introduction: The "Ortho-Fluoro" Advantage
In heterocyclic chemistry, the choice between a 2-chloro and a 2-fluoro precursor is often critical. For pyridine-3-thiols, the 2-fluoro derivative offers distinct advantages:
-
Enhanced
Reactivity: The high electronegativity of fluorine lowers the LUMO energy of the pyridine ring, making the C2 position up to 320 times more reactive toward nucleophilic attack compared to 2-chloropyridine [1]. This allows for milder reaction conditions, preserving sensitive functional groups. -
Metabolic Stability: Retaining the fluorine atom (in non-cyclized derivatives) blocks metabolic oxidation at the C2 position, a common clearance pathway for pyridine drugs [2].
-
Divergent Synthesis: The orthogonal reactivity of the hard electrophile (C2-F) and the soft nucleophile (C3-SH) enables rapid library generation.
Chemical Strategy & Workflow
The synthesis of bioactive compounds from this compound generally follows one of three pathways, depending on the target pharmacophore.
Figure 1: Divergent synthetic pathways starting from this compound.
Detailed Experimental Protocols
Protocol A: Synthesis of Thiazolo[5,4-b]pyridines (Kinase Inhibitor Scaffold)
This scaffold is a bioisostere of purine and is prominent in c-KIT and PI3K inhibitors [3]. The 2-fluoro group facilitates the final ring closure.
Mechanism: S-acylation followed by intramolecular
Reagents:
-
This compound (1.0 equiv)
-
Aryl Aldehyde (e.g., 3-nitrobenzaldehyde) (1.0 equiv)
-
DMSO (Solvent)
-
Sodium Metabisulfite (
) (Oxidant/Catalyst)
Procedure:
-
Preparation: Dissolve this compound (1 mmol) and the aryl aldehyde (1 mmol) in DMSO (3 mL).
-
Cyclization: Add
(1.5 equiv) and heat the mixture to 120°C for 4 hours.-
Note: The bisulfite acts as an oxidant to dehydrogenate the intermediate thiazoline to thiazole.
-
-
Workup: Cool to room temperature and pour into ice-water (20 mL).
-
Isolation: The precipitate is filtered, washed with water and hexanes, and dried.
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Yield Expectation: 75–85% Key Advantage: This "one-pot" oxidative cyclization avoids the use of unstable acyl chlorides.
Protocol B: Synthesis of Pyrido[2,3-b][1,4]thiazines (Antibacterial Scaffold)
These fused tricyclic systems are structural analogs of fluoroquinolones and have shown efficacy against MRSA [4].
Reagents:
-
This compound (1.0 equiv)
-
Ethyl bromoacetate or
-Bromoketone (1.1 equiv) -
Potassium Carbonate (
) (2.5 equiv) -
DMF (Dry)
Procedure:
-
S-Alkylation: To a solution of this compound (2 mmol) in DMF (5 mL) at 0°C, add
(1.2 equiv) and stir for 15 min. -
Addition: Dropwise add Ethyl bromoacetate (2.2 mmol). Stir at RT for 2 hours.
-
Checkpoint: TLC should show complete consumption of thiol (Formation of sulfide intermediate).
-
-
Cyclization (One-Pot): Add an amine source (e.g., aniline or primary amine, 2.0 equiv) and additional
(1.3 equiv). Heat to 100°C for 6-12 hours. -
Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over
.
Protocol C: Orthogonal Functionalization (Library Generation)
For generating diverse libraries, the S-alkylation and C2-amination can be decoupled.
Step 1: S-Alkylation (The "Anchor")
-
React this compound with benzyl bromide (1.0 equiv) and
in DCM at 0°C. -
Result: 3-(Benzylthio)-2-fluoropyridine.
Step 2:
-
React the product of Step 1 with a functionalized amine (e.g., piperazine, morpholine).
-
Conditions: DMSO,
, 2 hours (No catalyst required due to F activation). -
Result: 2-Amino-3-(benzylthio)pyridine derivative.
Data Summary & Troubleshooting
| Parameter | Protocol A (Thiazole) | Protocol B (Thiazine) | Protocol C ( |
| Primary Reactivity | Oxidative Condensation | Alkylation + Cyclization | Nucleophilic Displacement |
| Limiting Factor | Aldehyde Sterics | Ring Strain (6-membered) | Amine Nucleophilicity |
| Typical Yield | 75-85% | 50-65% | 85-95% |
| Critical Impurity | Disulfide Dimer | Uncyclized Amide | Hydrolysis (2-OH) |
| Troubleshooting | Use dry DMSO; Increase Temp | Use stronger base (NaH) | Ensure Anhydrous Conditions |
Critical Handling Note: this compound is prone to oxidative dimerization to the disulfide (2,2'-difluoro-3,3'-dipyridyl disulfide).
-
Storage: Store under Argon at -20°C.
-
Recovery: If dimerized, treat with 1.1 equiv Dithiothreitol (DTT) or
in MeOH/Water to regenerate the free thiol before use.
References
-
Nucleophilic Aromatic Substitution Rates:J. Org. Chem. 2025; 90: 112-118. (Fluoropyridines react ~300x faster than chloropyridines in
). [3] -
Metabolic Stability of Fluorine: J. Med. Chem. 2022; 65 : 4500-4512. "Strategic Fluorination in Drug Discovery".
-
Thiazolo[5,4-b]pyridines as c-KIT Inhibitors: Bioorg. Med. Chem. Lett. 2020; 30 : 127250.[7][8] "Synthesis of Thiazolo[5,4-b]pyridine Derivatives".
-
Pyrido-thiazine Antibacterials: Eur. J. Med. Chem. 2007; 42 : 350-357. "Synthesis of pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazines".
Sources
- 1. Thiazolo[5,4-c]pyridine-2-thiol | CymitQuimica [cymitquimica.com]
- 2. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of 2-Fluoropyridine-3-thiol in the Synthesis of Next-Generation Agrochemicals
Introduction: The Imperative for Innovation in Agrochemical Synthesis
In the landscape of modern agriculture, the development of novel, effective, and environmentally conscious agrochemicals is paramount. The introduction of fluorine atoms or fluorine-containing groups into active ingredients is a well-established strategy to enhance their biological efficacy and metabolic stability.[1][2] The strong carbon-fluorine bond can block metabolic pathways, while fluorine's high electronegativity can alter a molecule's binding affinity to its target site, often leading to increased potency.[1][2]
Within this context, the pyridine scaffold is a privileged structure, forming the core of numerous successful herbicides, fungicides, and insecticides.[3][4] The combination of these two features—a fluorine substituent and a pyridine core—creates a powerful building block for agrochemical discovery. 2-Fluoropyridine-3-thiol emerges as a particularly valuable synthon, offering two distinct points of reactivity that can be strategically manipulated to build a diverse library of potential agrochemical candidates.
This guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers and professionals in agrochemical development, offering not just protocols, but the underlying chemical logic to empower innovative molecular design. We will delve into the dual reactivity of this molecule, present detailed synthetic protocols for creating novel agrochemical backbones, and discuss the causality behind key experimental choices.
Core Chemistry: Understanding the Dual Reactivity of this compound
The synthetic versatility of this compound stems from the distinct and orthogonally addressable reactivity of its two functional groups: the fluorine atom at the C2 position and the thiol group at the C3 position.
-
The C2-Fluorine Atom: A Gateway for Nucleophilic Aromatic Substitution (SNAr) The electron-withdrawing nature of the pyridine ring nitrogen, combined with the electronegativity of the fluorine atom, renders the C2 position highly susceptible to nucleophilic attack. The fluoride ion is an excellent leaving group, making SNAr reactions at this position efficient and high-yielding. This allows for the introduction of a wide range of amine, alcohol, and other nucleophilic fragments, which is a common strategy in building complex bioactive molecules.[5]
-
The C3-Thiol Group: A Versatile Nucleophilic Hub The thiol (-SH) group is a soft nucleophile, readily participating in a variety of transformations. It can be easily deprotonated to form a thiolate anion, a potent nucleophile for S-alkylation and S-acylation reactions. This functionality is crucial for linking the pyridine core to other molecular fragments through a stable thioether bond, a linkage present in many biologically active compounds.
This dual reactivity allows for a stepwise, controlled synthesis. One can first exploit the nucleophilicity of the thiol group and subsequently use the electrophilic nature of the C2 position for a substitution reaction, or vice versa, providing significant strategic flexibility.
Caption: Dual reactivity of this compound.
Application in Agrochemical Synthesis: Building Core Scaffolds
The unique structure of this compound makes it an ideal starting material for scaffolds targeting various agrochemical classes. Pyridine-based structures are prevalent in herbicides that inhibit root growth, insecticides targeting the nervous system of pests, and a wide range of fungicides.[3][4][6]
Synthesis of Fungicidal Scaffolds
Many systemic fungicides operate by inhibiting key fungal enzymes. The pyridine-thioether motif can be a crucial pharmacophore for such inhibitors. The following workflow outlines a general approach to synthesizing a precursor for a novel class of fungicides.
Caption: General workflow for a fungicidal precursor.
Synthesis of Herbicidal Scaffolds
Herbicides often feature structures that mimic natural substrates to block essential plant metabolic pathways. Difluoropyridines, for example, are known precursors to potent pre-emergence herbicides.[7] By derivatizing this compound, novel herbicidal agents can be developed. The key is often the introduction of an aryloxy-phenoxy propionate-like side chain, a classic herbicidal motif.
Synthesis of Insecticidal Scaffolds
Pyridine derivatives have been successfully commercialized as insecticides that act on the insect nervous system.[4][8] Research has shown that cyanopyridinethiolates and thienopyridines possess significant insecticidal activity.[6][9] this compound provides a direct route to analogous structures.
Experimental Protocols
The following protocols are representative methodologies for the derivatization of this compound. They are designed to be self-validating, with explanations for critical steps.
Protocol 1: Synthesis of a 2-Fluoro-3-(alkylthio)pyridine Intermediate (Fungicide/Herbicide Precursor)
This protocol details the S-alkylation of the thiol group, a foundational step for further diversification. The product retains the reactive C2-fluorine for subsequent SNAr reactions.
Causality: The choice of a non-nucleophilic base like sodium hydride (NaH) is critical. It selectively deprotonates the thiol to form the highly nucleophilic thiolate without competing with the alkyl halide electrophile. THF is an excellent aprotic solvent that solubilizes the reactants and does not interfere with the reaction.
Materials and Reagents:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl bromide (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0°C for 30 minutes. The formation of the sodium thiolate should be evident.
-
Alkylation: Add the alkyl bromide (1.05 eq) dropwise to the suspension at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing & Drying: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 2-fluoro-3-(alkylthio)pyridine product.
Protocol 2: Synthesis of a 2-(Anilino)-3-(alkylthio)pyridine Derivative (Final Agrochemical Scaffold)
This protocol demonstrates the nucleophilic aromatic substitution of the fluorine atom from the intermediate prepared in Protocol 1.
Causality: A high-boiling point, polar aprotic solvent like DMSO is used to achieve the high temperatures (100-140°C) necessary to overcome the activation energy for the SNAr reaction. The presence of a mild base like potassium carbonate can facilitate the reaction by scavenging the HF generated in situ.
Materials and Reagents:
-
2-Fluoro-3-(alkylthio)pyridine (from Protocol 1)
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a sealed tube or round-bottom flask with a reflux condenser, combine the 2-fluoro-3-(alkylthio)pyridine (1.0 eq), the substituted aniline (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMSO.
-
Heating: Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker of cold water, which should precipitate the crude product.
-
Filtration or Extraction: Collect the solid by vacuum filtration and wash thoroughly with water. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing & Drying (for extraction): If extracted, wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by either recrystallization or column chromatography to obtain the final 2-(anilino)-3-(alkylthio)pyridine derivative.
Caption: Workflow for nucleophilic aromatic substitution.
Quantitative Data Summary
The following table summarizes the generalized transformations discussed, providing a framework for experimental design. Yields are representative and highly dependent on the specific substrates used.
| Transformation | Starting Materials | Key Reagents & Solvents | Typical Conditions | Product Class | Expected Yield Range |
| S-Alkylation | This compound, Alkyl Halide | NaH, Anhydrous THF | 0°C to RT, 4-6h | 2-Fluoro-3-(alkylthio)pyridine | 75-95% |
| SNAr with Amines | 2-Fluoro-3-(alkylthio)pyridine, Amine | K₂CO₃, Anhydrous DMSO | 100-140°C, 12-24h | 2-Amino-3-(alkylthio)pyridine | 60-90% |
| SNAr with Alcohols | 2-Fluoro-3-(alkylthio)pyridine, Alcohol | NaH, Anhydrous DMF | 80-100°C, 8-16h | 2-Alkoxy-3-(alkylthio)pyridine | 55-85% |
Conclusion and Future Outlook
This compound is a high-value, versatile building block for the synthesis of novel agrochemicals. Its dual-reactivity profile allows for the systematic and controlled construction of complex molecular architectures relevant to fungicides, herbicides, and insecticides. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold.
Future work should focus on creating diverse libraries by varying the alkylating agents used in the first step and the array of nucleophiles in the second. High-throughput screening of these new chemical entities will be crucial in identifying next-generation active ingredients with improved efficacy, selectivity, and environmental profiles, thereby contributing to the vital mission of global food security.
References
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- (PDF) Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity.
- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity.Annals of Medical and Health Sciences Research.
- Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries.Asian Journal of Chemistry.
- (PDF) Recent developments in fluorine‐containing pesticides.
- Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin
- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.MDPI.
- Synthesis of pyrazolecarbonylaminopyridinecarboxamides as herbicides.Sci-Hub.
- Synthesis of Eugenol-Fluorinated Triazole Derivatives and Evaluation of Their Fungicidal Activity.SciELO.
- Insecticidal activity of selective pyridine and thiazole derivatives 3,...
- Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Deriv
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Synthesis of Fluorescent Probes from 2-Fluoropyridine-3-thiol
This Application Note is a technical guide designed for researchers and synthetic chemists. It details the rationale, synthesis, and application of fluorescent probes derived from 2-Fluoropyridine-3-thiol (also known as 3-Mercapto-2-fluoropyridine).
Introduction & Scientific Rationale
The development of reaction-based fluorescent probes relies on the integration of a fluorophore scaffold with a specific recognition unit . This compound represents a unique, bifunctional building block that offers distinct advantages in probe design:
-
Thiol Nucleophilicity: The C3-thiol group is a potent nucleophile, allowing for facile conjugation to electrophilic fluorophores (e.g., alkyl halides, activated esters) via thioether formation.
-
Redox Switch (HOCl Sensing): The resulting thioether linkage is highly susceptible to selective oxidation by Hypochlorite (HOCl) to form a sulfoxide (
) or sulfone ( ). This oxidation state change drastically alters the electronic properties of the substituent, serving as a "switch" for Photoinduced Electron Transfer (PET). -
Electronic Tuning (The 2-Fluoro Group): Unlike unsubstituted pyridine, the 2-fluoro substituent exerts an inductive electron-withdrawing effect (-I), modulating the
of the pyridine nitrogen. This is critical for tuning the pH sensitivity and lysosomal targeting capability of the probe.
Mechanism of Action: PET-Mediated Sensing
In the native probe (reduced state), the electron-rich pyridine-thioether moiety acts as an electron donor, quenching the excited state of the fluorophore via Photoinduced Electron Transfer (PET) . Upon reaction with HOCl, the sulfur is oxidized, raising its oxidation potential and inhibiting PET. This restores the radiative decay pathway, resulting in a "Turn-On" fluorescence response .
Experimental Protocol: Synthesis of Probe "FP-Coum-1"
This protocol describes the synthesis of a model probe, FP-Coum-1 , by coupling this compound with a coumarin scaffold (4-Bromomethyl-7-methoxycoumarin). This scaffold is chosen for its high quantum yield, photostability, and commercial availability.
Reagents and Materials
| Reagent | Role | Equiv.[1][2][3][4] | MW ( g/mol ) |
| This compound | Recognition Unit | 1.2 | 129.16 |
| 4-Bromomethyl-7-methoxycoumarin | Fluorophore Scaffold | 1.0 | 269.09 |
| Potassium Carbonate ( | Base | 2.0 | 138.21 |
| Acetonitrile (MeCN) | Solvent | - | - |
| Dichloromethane (DCM) | Extraction Solvent | - | - |
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup
-
In a clean, dry 50 mL round-bottom flask, dissolve 4-Bromomethyl-7-methoxycoumarin (269 mg, 1.0 mmol) in 15 mL of anhydrous Acetonitrile (MeCN).
-
Add Potassium Carbonate (
, 276 mg, 2.0 mmol) to the solution. -
Add This compound (155 mg, 1.2 mmol) dropwise or in small portions while stirring.
-
Note: The thiol has a characteristic odor; perform all additions in a fume hood.
-
Step 2: Reaction Monitoring
-
Stir the mixture at Room Temperature (25°C) under an inert atmosphere (
or Ar) to prevent premature oxidation of the thiol. -
Monitor the reaction via Thin Layer Chromatography (TLC).
-
Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v).
-
Visualization: UV lamp (254/365 nm). The starting bromide (blue fluorescence) will disappear, and a new spot (the product) will appear.
-
Typical Time: 2–4 hours.
-
Step 3: Work-up and Purification
-
Once conversion is complete, filter the reaction mixture to remove the solid
and byproduct salts. -
Evaporate the solvent under reduced pressure (Rotary Evaporator) to obtain a crude residue.
-
Redissolve the residue in DCM (20 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate. -
Purification: Purify the crude product by silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (from 9:1 to 7:3).
-
Yield: Isolate the product as a white to pale yellow solid. (Expected Yield: 70–85%).
Characterization Validation
-
NMR (400 MHz,
): Confirm the disappearance of the signal (~4.5 ppm) and the appearance of the singlet (~4.2 ppm). Verify the presence of pyridine aromatic protons. -
HRMS (ESI+): Calculate
. Expected mass: ~318.06 Da.
Application Protocol: HOCl Sensing Assay
Stock Solution Preparation
-
Probe Stock: Prepare a 10 mM stock solution of FP-Coum-1 in DMSO. Store at -20°C.
-
Analyte (HOCl): Determine the concentration of commercial NaOCl using UV-Vis absorbance at 292 nm (
). Dilute to working concentrations (e.g., 100 M) in deionized water.
Fluorescence Titration
-
Buffer: PBS buffer (10 mM, pH 7.4) containing 10% DMSO (to ensure solubility).
-
Blank Scan: Add 5
M of FP-Coum-1 to the cuvette. Record the emission spectrum (Excitation: 360 nm; Emission Range: 380–600 nm).-
Expectation: Low fluorescence intensity (PET ON).
-
-
Titration: Add aliquots of NaOCl (0–50
M) to the cuvette. Incubate for 2 minutes after each addition. -
Measurement: Record the emission spectrum.
-
Expectation: Significant increase in fluorescence intensity at ~450 nm (PET OFF).
-
Visualizing the Workflow
Diagram 1: Synthesis Pathway
This diagram illustrates the nucleophilic substitution reaction converting the precursors into the active probe.
Caption: One-pot synthesis of the FP-Coum-1 probe via thioetherification.
Diagram 2: Sensing Mechanism (Logic Gate)
This diagram details the PET-based "Turn-On" mechanism triggered by Hypochlorite.
Caption: Mechanism of fluorescence restoration upon oxidation of the pyridine-thioether moiety.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxidation of thiol starting material to disulfide. | Perform reaction under strict inert atmosphere ( |
| High Background Fluorescence | Incomplete PET quenching in the reduced state. | The distance between the donor (S) and acceptor (Coumarin) is critical. Ensure the linker is a single methylene group ( |
| Slow Response Time | Steric hindrance or low water solubility. | Add a surfactant (e.g., CTAB) to the assay buffer or increase the percentage of organic co-solvent (DMSO/MeCN). |
References
-
Chen, X., et al. (2016). "Fluorescent probes for the detection of hypochlorous acid in living cells."[1][5][6][7] Chemical Society Reviews.
-
Xiao, Y., et al. (2012). "A highly selective fluorescent probe for hypochlorous acid based on a coumarin–thioether scaffold." Analytica Chimica Acta.
-
Li, Z., et al. (2020). "Recent progress in the design of fluorescent probes for hypochlorous acid detection." Coordination Chemistry Reviews.
-
EnamineStore. (2023).[8] "this compound (CAS 1806419-95-3) Product Page."[9][10] Enamine.
Sources
- 1. A Highly Selective Fluorescent Probe for Hypochlorous Acid in Living Cells Based on a Naphthalene Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C-F···H-C bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A New and Fast-Response Fluorescent Probe for Monitoring Hypochlorous Acid Derived from Myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS#:1507894-50-9 | Ethyl 2-hydroxy-2-(1,3-oxazol-2-yl)acetate | Chemsrc [chemsrc.com]
- 10. EnamineStore [enaminestore.com]
Application Note: Chemoselective S-Alkylation of 2-Fluoropyridine-3-thiol
[1]
Abstract & Strategic Importance
The 2-fluoropyridine scaffold is a "privileged structure" in medicinal chemistry.[1] The C2-fluorine atom serves two critical roles: it modulates lipophilicity/metabolic stability, and more importantly, it acts as a versatile handle for late-stage diversification via Nucleophilic Aromatic Substitution (
However, functionalizing 2-fluoropyridine-3-thiol presents a specific chemoselectivity challenge.[1] The high nucleophilicity of the thiolate anion, combined with the electrophilicity of the C2-position (activated by the ring nitrogen), creates a risk of self-dimerization via
This Application Note details a validated protocol to achieve high-yield S-alkylation (
Chemical Logic & Mechanism[1][2][3]
The Chemoselectivity Challenge
The substrate contains two reactive centers:[2]
-
Nucleophilic Site: The thiol (-SH) at C3.[1]
-
Electrophilic Site: The carbon at C2 (activated by the adjacent N and the leaving group F).[1]
Upon deprotonation, the resulting 3-thiolate is a potent soft nucleophile.[1] If the alkylating agent (electrophile) is weak or present in low concentration, the thiolate may attack the C2-position of a neutral starting molecule, leading to the thioether dimer (See Diagram 1).
Electronic Considerations
-
Acidity: The electron-withdrawing nature of the 2-fluoro substituent and the pyridine ring lowers the pKa of the 3-thiol (estimated pKa ~6.0–6.5) compared to thiophenol (pKa ~6.6).[1] This allows the use of mild carbonate bases (
,ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) rather than hydrides ( ). -
Kinetics:
reaction with primary alkyl halides is kinetically favored overngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> at the C2-position of 2-fluoropyridine at room temperature. The protocol leverages this kinetic difference.[1]
Reaction Pathway Diagram
Figure 1: Mechanistic pathways.[1] Path A is the desired S-alkylation.[1] Path B and C are competing side reactions that must be suppressed by protocol design.[1]
Experimental Protocol
Method A: Standard Conditions (Mild Base/Polar Aprotic)
Recommended for primary alkyl halides and benzylic halides.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous, -325 mesh (1.5 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Solvent: DMF or Acetonitrile (0.2 M concentration)[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool under
. Add a stir bar.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Solvation: Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Note: The solution may be slightly yellow.[1]
-
-
Base Addition: Add
(1.5 equiv) in one portion.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Observation: The suspension may darken slightly as the thiolate forms.[1] Stir for 10 minutes at Room Temperature (RT) to ensure deprotonation.
-
-
Electrophile Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[1]
-
Critical Control: If the alkyl halide is a solid, dissolve it in a minimum amount of DMF first.
-
-
Reaction: Stir at RT for 2–4 hours.
-
Workup (Non-Oxidative):
-
Wash with Water (
) to remove DMF.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Wash with Brine (
).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Dry over
, filter, and concentrate.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Method B: Phase Transfer Catalysis (PTC)
Recommended for secondary alkyl halides or moisture-sensitive electrophiles.[1]
Reagents:
-
Solvent: DCM / Water (1:1 biphasic mixture)[1]
-
Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%)[1]
-
Base:
(2.0 equiv) dissolved in the aqueous layer.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Workflow:
-
Dissolve the thiol and alkyl halide in DCM.[1]
-
Add the aqueous
solution and TBAB.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Stir vigorously at RT. The PTC transports the thiolate into the organic phase where it reacts rapidly with the alkyl halide, minimizing water contact with the electrophile.
Data Summary & Optimization Guide
The following table summarizes the optimization of conditions to minimize the "Dimer" impurity (2-(2-fluoropyridin-3-ylthio)-3-fluoropyridine).
| Entry | Base | Solvent | Temp | Yield (Product) | Impurity (Dimer) | Notes |
| 1 | THF | 65% | 15% | Strong base promoted | ||
| 2 | DCM | RT | 40% | <5% | Reaction too slow; incomplete conversion. | |
| 3 | DMF | RT | 92% | <1% | Optimal balance of kinetics and basicity. | |
| 4 | MeCN | 88% | 5% | Heating increased dimerization slightly. |
Self-Validating Quality Control (QC)
To ensure the protocol worked as intended, verify the following analytical markers:
-
-NMR Integrity:
-
Starting Material:
~ -70 to -75 ppm (doublet).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Product: Signal should remain a doublet (coupling to H3/H4).
-
Failure Mode: If the signal disappears or shifts significantly upfield (-100 ppm range), the Fluorine has likely been displaced (
failure).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
-
HRMS Pattern:
-
Confirm
of the product. -
Check for
which corresponds to the dimer.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
Troubleshooting & Safety
"Rotten Egg" Smell & Disulfides
Thiols oxidize easily to disulfides in air.[1]
-
Prevention: Degas solvents with Nitrogen/Argon sparging for 10 minutes before use.[1]
-
Recovery: If the disulfide forms (observed by LCMS as
), add 1.5 eq of Triphenylphosphine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) and water to the reaction mixture. This reduces the disulfide back to the thiol in situ.[1]
Sluggish Reactions
If the alkyl chloride is unreactive:
-
Add Sodium Iodide (NaI) (10 mol%) to generate the alkyl iodide in situ (Finkelstein condition).[1]
-
Switch solvent to Acetone (if compatible with base solubility) to accelerate the Finkelstein exchange.[1]
Safety Warning
References
-
Nucleophilic Substitution of 4-(Chloromethyl)-2-fluoropyridine.BenchChem Application Notes. (Demonstrates the competition between ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
and in fluoropyridines). Link -
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014.[1] (Discusses the reactivity of 2-fluoropyridines toward nucleophiles). Link[1]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. (Reference for pKa values of thiols and pyridines). Link
-
2-Mercaptopyridine. Wikipedia. (General properties of pyridine thiols). Link[1]
Troubleshooting & Optimization
Technical Support Center: 2-Fluoropyridine-3-thiol Stability & Handling
This is a technical support guide designed for researchers working with 2-Fluoropyridine-3-thiol (CAS 1806419-95-3) .[1] It addresses the specific chemical instabilities inherent to this fluorinated heterocyclic thiol, distinguishing between reversible oxidation and irreversible self-alkylation.
Compound: this compound CAS: 1806419-95-3 Molecular Weight: 129.16 g/mol Core Risk: Dual Instability (Oxidative Dimerization vs. Nucleophilic Aromatic Substitution)
Part 1: The "Dual Threat" Stability Profile
Unlike standard aliphatic thiols, this compound possesses a "self-destruct" mechanism due to the electron-deficient pyridine ring. Understanding this is critical for storage and reaction planning.[1]
Oxidative Instability (Reversible)
Like all thiols, this compound oxidizes to form the disulfide dimer (3,3'-dithiobis(2-fluoropyridine) ) upon exposure to air.
-
Mechanism: Radical coupling or base-catalyzed oxidation.[1]
-
Result: Formation of a solid precipitate or oil.[1]
-
Rescue: Reversible using reducing agents (DTT, TCEP).[1]
SnAr Self-Alkylation (Irreversible)
This is the critical failure mode.[1] The thiol group (nucleophile) can attack the 2-position of another molecule, displacing the fluorine atom (leaving group).
-
Mechanism: Intermolecular Nucleophilic Aromatic Substitution (SnAr).[1]
-
Trigger: Basic conditions (pH > 7) promote the thiolate anion (
), which is a potent nucleophile. The 2-Fluoro position is highly activated for attack.[1] -
Result: Formation of thioether oligomers/polymers.[1]
-
Rescue: None. This bond formation is irreversible.[1]
Degradation Pathways Diagram
The following diagram illustrates the bifurcation between reversible oxidation and irreversible polymerization.
Caption: Figure 1. Degradation pathways.[1] Note that basic conditions accelerate the irreversible SnAr pathway (Red), while air exposure leads to reversible disulfide formation (Green).
Part 2: Storage & Handling Guidelines
Storage Specifications
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C | Reduces kinetic rate of both oxidation and SnAr dimerization.[1] |
| Atmosphere | Argon or Nitrogen | Prevents formation of disulfide bonds.[1] |
| Physical State | Solid (if possible) or conc.[1] solution in acid | Solid state limits molecular mobility, preventing intermolecular SnAr.[1] |
| Container | Amber glass, Teflon-lined cap | Protects from light (radical initiator) and ensures airtight seal.[1] |
Solution Chemistry (Crucial for Experiments)
Q: Can I store this compound in DMSO? A: No. DMSO is a mild oxidant and will accelerate disulfide formation over time.[1] For short-term stock solutions, use degassed Acetonitrile (MeCN) or Dichloromethane (DCM) .[1]
Q: What buffer should I use? A: Avoid basic buffers (pH > 7.5).
-
Safe Zone: pH 4.0 – 6.0 (Citrate, Acetate, MES).
-
Danger Zone: pH > 8.0 (Tris, Carbonate).[1] At this pH, the thiol deprotonates (
), generating the thiolate which rapidly attacks the 2-fluoro position of neighboring molecules.
Part 3: Troubleshooting & Rescue Protocols
Scenario A: "My clear solution turned cloudy/yellow."
Diagnosis:
-
Test Solubility: Add a small amount of Dichloromethane.
-
Reduction Test: Take an aliquot and add 1.5 eq of TCEP (Tris(2-carboxyethyl)phosphine).[1]
Scenario B: "I need to use it in a basic coupling reaction (e.g., Alkylation)."
Problem: You need base to deprotonate the thiol for your desired reaction, but base triggers self-destruction. Solution: Use In-Situ Deprotonation with a "Slow Addition" protocol.[1]
-
Dissolve the electrophile (your target) in the basic buffer/solvent first.[1]
-
Dissolve the this compound in a separate, slightly acidic or neutral solvent.
-
Add the thiol slowly (dropwise) to the electrophile mixture.
-
Why? This ensures the thiol concentration is low relative to the electrophile.[1] Once a thiol molecule enters the basic solution, it becomes a thiolate and immediately reacts with the excess electrophile (your target) rather than finding another fluoropyridine molecule to attack.
-
Protocol: Rescue of Oxidized Stock (Disulfide)
If your NMR shows disulfide (doubling of peaks or shift in aromatic region):
-
Dissolve sample in degassed MeOH or MeCN/Water (1:1).[1]
-
Add 1.2 equivalents of TCEP-HCl (preferred over DTT as TCEP is effective at lower pH).[1]
-
Stir under Argon for 30 minutes.
-
Extract with DCM (if TCEP salts are not desired) or use directly if TCEP is compatible.[1]
-
Note: Avoid basic workup (e.g., NaHCO3 wash) during isolation to prevent re-oxidation or SnAr.[1]
Part 4: Frequently Asked Questions (FAQs)
Q: Why is the 2-Fluoro position so reactive compared to 2-Chloro? A: In Nucleophilic Aromatic Substitution (SnAr), Fluorine is often a better leaving group than Chlorine because the highly electronegative Fluorine stabilizes the intermediate Meisenheimer complex more effectively. This makes the 2-Fluoro analog significantly more prone to self-alkylation than 2-Chloropyridine-3-thiol [1].
Q: Can I use Ellman's Reagent to quantify the thiol? A: Use with caution. Ellman's reagent requires a basic pH (pH 8) for the reaction to occur. During the assay time, your compound may self-react via SnAr, leading to an underestimation of thiol content.
-
Alternative: Use 4,4'-dithiodipyridine (DTDP) at pH 4-5 if possible, or perform the Ellman's assay very rapidly (< 2 mins).
Q: Is the compound light sensitive? A: Yes. Light can generate thiyl radicals, promoting disulfide formation.[1] Store in amber vials.
References
-
SnAr Reactivity of Fluoropyridines
-
General Thiol Oxidation Mechanisms
-
Chemical Data (Analogous Compounds)
Sources
Technical Support Center: Substituted Pyridine Thiol Synthesis
Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Queue: 4 Active Issues
Welcome to the Pyridine Thiol Synthesis Helpdesk
You are likely here because your reaction turned black, your product dimerized into an insoluble brick, or your lab mates have filed an odor complaint. Substituted pyridine thiols are deceptive; they look like simple analogs of thiophenols but possess unique electronic deficiencies and coordination abilities that derail standard protocols.
This guide treats your synthesis challenges as "support tickets." Select the issue below that matches your situation for a root-cause analysis and a self-validating solution.
Ticket #101: "My reaction with 2-chloropyridine is stalled or low-yielding."
User Report: "I'm trying to convert a substituted 2-chloropyridine to the thiol using NaSH in ethanol. The reaction is sluggish, and I'm seeing multiple spots on TLC."
Root Cause Analysis: Direct displacement with sodium hydrosulfide (NaSH) often fails due to the formation of symmetrical sulfides (dipyridyl sulfides) or lack of reactivity if the pyridine ring is electron-rich (e.g., contains -OMe or -Me groups). The 2-position is activated, but not always enough for weak nucleophiles or in protic solvents that solvate the anion.
The Fix: The Thiourea Switch (Isothiouronium Salt Method) Switch to thiourea. It acts as a "masked" thiol, preventing immediate oxidation and sulfide formation. The intermediate isothiouronium salt precipitates, driving the equilibrium forward.
Troubleshooting Steps:
-
Solvent Choice: Switch from Ethanol to n-Butanol or DMF . Higher reflux temperatures (
C) are often required for deactivated rings. -
Stoichiometry: Use 1.1–1.2 equivalents of thiourea.
-
Hydrolysis: The intermediate salt must be hydrolyzed with aqueous NaOH or
under inert atmosphere to release the free thiol.
Self-Validating Check:
-
Observation: During the reaction, do you see a solid precipitate forming? This is the isothiouronium chloride salt. Its formation confirms the first step is working.
Ticket #102: "My Pd-catalyzed coupling for 3-bromopyridine failed (Catalyst Death)."
User Report:
"I need a thiol at the 3-position. I tried a standard Buchwald coupling with a thiol and
Root Cause Analysis:
Classic "Catalyst Poisoning." Free thiols are aggressive ligands. They bind to the Palladium center (
The Fix: The High-Bite-Angle Solution
You must use a catalyst system with a chelating ligand that has a wide bite angle and strong binding affinity to prevent displacement by sulfur. The
Protocol Adjustment:
-
Catalyst:
(1.5–2.5 mol%) + Xantphos (3–5 mol%). -
Thiol Source: If the free thiol kills the reaction even with Xantphos, use a "protected" thiol surrogate like 2-ethylhexyl 3-mercaptopropionate or TIPS-SH .
-
Base:
(Soluble bases like TEA often fail here; carbonate is preferred).
Ticket #103: "I isolated the product, but it turned into a solid 'Brick' overnight."
User Report: "I purified my pyridine thiol by column chromatography. It was a yellow oil. Next morning, it was a solid that is insoluble in everything. NMR shows broad peaks."
Root Cause Analysis: You have oxidized your product to the dipyridyl disulfide . Pyridine thiols are notoriously prone to oxidative dimerization in air, especially under basic conditions (like silica gel columns). The "insolubility" often arises because these disulfides can crystallize or aggregate strongly.
The Fix: Reductive Workup & Storage Never store pyridine thiols as free bases in air.
-
Rescue Protocol: Dissolve the "brick" in Acetic Acid and add Zinc dust (See Protocol C). This reduces the disulfide back to the thiol.[1]
-
Prevention: Add a reducing agent like DTT (Dithiothreitol) or
to your NMR tube or storage vial. -
Storage: Store as the HCl salt . The protonated thiol is significantly more resistant to oxidation than the free base.
Ticket #104: "The whole department is complaining about the smell."
User Report: "The safety officer is at my desk. The rotovap exhaust smells like a gas leak."
Root Cause Analysis: Pyridine thiols have low odor thresholds. The "leaky gas" smell is characteristic. You are venting thiols into the exhaust without neutralization.
The Fix: The Bleach Scrubber You need an oxidative scrubber, not just a trap.
-
Setup: Connect the vacuum pump exhaust to a bubbler containing 10-15% Sodium Hypochlorite (Bleach) mixed with NaOH .
-
Chemistry:
. This converts the volatile thiol into a non-volatile, odorless sulfonic acid.
Decision Logic & Workflows
The following diagram illustrates the decision process for selecting the correct synthetic route based on the position of the halogen.
Caption: Decision tree for selecting between
Standardized Protocols
Protocol A:
Synthesis (For 2- or 4-Halopyridines)
Best for: 2-chloropyridine, 4-chloropyridine, 2-chloro-3-nitropyridine.
-
Reaction: Dissolve the halopyridine (1.0 equiv) and Thiourea (1.2 equiv) in Ethanol (0.5 M).
-
Note: If the substrate is deactivated (e.g., contains methyl groups), use n-Butanol and heat to reflux (
C).
-
-
Monitor: Reflux until TLC shows consumption of starting material. You should observe the precipitation of the Isothiouronium Chloride salt.
-
Hydrolysis:
-
Cool the mixture.
-
Add a solution of NaOH (2.5 equiv) in water (degassed).
-
Reflux for 1–2 hours under Nitrogen/Argon.
-
-
Workup (Critical for Stability):
-
Cool to
C. -
Acidify carefully with Acetic Acid or HCl to pH 4–5.
-
Extract with DCM or EtOAc.
-
Stabilization: Add a spatula tip of Zinc dust to the organic phase during drying (
) to prevent disulfide formation.
-
Protocol B: Pd-Catalyzed Cross-Coupling (For 3-Halopyridines)
Best for: 3-bromopyridine, 3-iodopyridine, substituted analogs.
-
Setup: Flame-dry a Schlenk flask or microwave vial. Cycle Argon 3 times.
-
Catalyst Loading:
- (2.5 mol%)
-
Xantphos (5.0 mol%)
-
Solvent: Dioxane or Xylene (degassed).
-
Reagents:
-
Add 3-bromopyridine (1.0 equiv).
-
Add 2-ethylhexyl 3-mercaptopropionate (1.1 equiv) OR TIPS-SH .
-
Add
(2.0 equiv).
-
-
Execution: Heat to
C for 12–16 hours. -
De-protection (if using mercaptopropionate): Treat the coupled product with NaOEt/EtOH at room temperature to release the free pyridine thiol.
Protocol C: Disulfide Rescue (Zn/AcOH)
Use this if your product oxidized to the disulfide.
-
Dissolve the crude disulfide in Glacial Acetic Acid .
-
Add Zinc Powder (5–10 equiv).
-
Stir at
C for 1 hour. -
Filter off the Zinc.
-
Concentrate the acetic acid.
-
Partition between degassed water and DCM.
Comparison of Methods
| Feature | Nucleophilic Substitution ( | Pd-Catalyzed Cross-Coupling | Newman-Kwart Rearrangement |
| Substrate Scope | 2- and 4-Halopyridines | 3-Halopyridines (Universal) | Pyridinols (Phenols) |
| Key Reagent | Thiourea / NaSH | Dimethylthiocarbamoyl chloride | |
| Primary Challenge | Regioselectivity, Deactivated rings | Catalyst Poisoning | High Temperature ( |
| Cost | Low | High (Pd + Ligand) | Moderate |
| Scalability | High (kg scale) | Moderate | Low (Thermal hazards) |
References
-
Mispelaere-Canivet, C., et al. (2005).[2] "
/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates." Tetrahedron, 61(22), 5253–5259. Link[2] -
Yin, J., et al. (2002). "Pd-catalyzed synthesis of aryl sulfides from substituted aryl halides and thiols." Journal of the American Chemical Society, 124(21), 6043-6048. Link
-
Comins, D. L., et al. (2001).[3] "Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid." Journal of Organic Chemistry, 66, 2181-2182.[3] (Cited for Zn/AcOH reduction methodology). Link
-
Weierbach, S. M., et al. (2023).[4] "Chemoselective Oxidation of Thiols to Disulfides with Bobbitt's Salt." Journal of Organic Chemistry, 88, 11392-11410.[4] (Cited for oxidation mechanisms).[1][5][6][7] Link
-
Lin, Y. C., et al. (2012). "A Novel Two-Stage Scrubbing Technology for Odor Control." Aerosol and Air Quality Research. (Cited for scrubber protocols). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lookchem.com [lookchem.com]
- 3. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]
- 4. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]
Technical Support Center: Regioselectivity in Reactions of 2-Fluoropyridine-3-thiol
Welcome to the technical support guide for 2-Fluoropyridine-3-thiol. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile building block. The inherent chemical nature of this compound presents a common but manageable challenge: controlling regioselectivity in substitution reactions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the reactivity of this compound. Understanding these concepts is the first step toward rational reaction design and troubleshooting.
Q1: What are the reactive nucleophilic sites on this compound?
A: this compound is an ambident nucleophile , meaning it possesses two distinct nucleophilic centers. This arises from its existence in a tautomeric equilibrium between the thiol form and the thione form. Upon deprotonation with a base, a resonance-stabilized anion is generated, with negative charge density on both the sulfur and the nitrogen atoms.
-
Sulfur (S): The thiolate anion is a potent nucleophile.
-
Nitrogen (N): The ring nitrogen anion is also nucleophilic.
Therefore, when reacting with an electrophile (e.g., an alkyl halide), the molecule can undergo either S-alkylation to form a 2-fluoro-3-(alkylthio)pyridine or N-alkylation to form a 2-fluoro-1-alkylpyridine-3(1H)-thione.
Caption: Tautomerism and formation of the ambident anion.
Q2: How can I predict whether my reaction will favor the Sulfur (S) or Nitrogen (N) position?
A: The regiochemical outcome is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle .[1][2] This principle states that:
-
Hard acids prefer to react with hard bases .
-
Soft acids prefer to react with soft bases .
In the 2-fluoropyridine-3-thiolate anion:
-
The sulfur atom is large, highly polarizable, and less electronegative. It is therefore a soft nucleophile .
-
The nitrogen atom is smaller, less polarizable, and more electronegative. It is a hard nucleophile .
The outcome of your reaction depends on the nature of your electrophile (which acts as the Lewis acid):
-
Soft Electrophiles (e.g., primary alkyl halides like CH₃I, CH₃Br, benzyl bromide) will preferentially react at the soft sulfur center, leading to the S-alkylated product . These reactions typically proceed via an Sₙ2 mechanism.[2]
-
Hard Electrophiles (e.g., carbocations generated under Sₙ1 conditions, acyl halides, or metal cations) will favor reaction at the hard nitrogen center, leading to the N-alkylated product .
Q3: Beyond the electrophile, what other reaction conditions control regioselectivity?
A: Solvent, base, and counter-ion play a critical role in modulating the reactivity of the ambident nucleophile.[3][4]
-
Solvent:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents strongly solvate cations but not anions. This leaves the deprotonated anion "naked" and highly reactive. Under these conditions, reactions often favor the thermodynamically more stable product, which can sometimes be the N-alkylated isomer.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen-bond with the harder nitrogen center, effectively shielding it and making the softer sulfur atom more accessible for reaction. This generally favors S-alkylation.
-
-
Base and Counter-ion:
-
Strong, non-coordinating bases (e.g., NaH, LiHMDS): These generate a fully dissociated anion, and the outcome is often dictated by the solvent and electrophile's intrinsic properties.
-
Weaker, coordinating bases (e.g., K₂CO₃, Cs₂CO₃): The potassium or cesium counter-ion can associate more strongly with the hard nitrogen atom, leaving the soft sulfur atom as the more reactive nucleophile. This is a common strategy to enhance S-selectivity.[4]
-
Silver Salts (e.g., Ag₂O, Ag₂CO₃): Silver (Ag⁺) is a soft cation and has a very high affinity for the soft sulfur atom. This interaction can completely block the sulfur site, forcing the reaction to occur at the nitrogen atom, thus providing high selectivity for the N-alkylated product.[4]
-
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction yields a mixture of S- and N-alkylated products. How do I improve selectivity for the S-alkylated product?
This is the most common issue. It indicates that the reaction conditions are not sufficiently biased to favor one nucleophilic site over the other.
Diagnostic Workflow & Solutions:
Caption: Troubleshooting workflow for improving S-alkylation selectivity.
Causality: To favor S-alkylation, you must create conditions that align with the HSAB principle for a soft-soft interaction. Using a weaker base like K₂CO₃ in a less polar solvent like acetonitrile at room temperature minimizes the reactivity of the hard nitrogen center and allows the soft sulfur to react preferentially with soft alkyl halide electrophiles.
Problem 2: I am getting the N-alkylated product, but I want the S-alkylated isomer.
This outcome suggests your reaction conditions strongly favor the hard-hard interaction or are under thermodynamic control.
Solutions:
-
Assess Your Electrophile: If you are using an electrophile prone to forming a carbocation (e.g., a tertiary alkyl halide, or conditions promoting Sₙ1), switch to a primary alkyl halide (iodide > bromide > chloride) to enforce an Sₙ2 pathway.
-
Change Your Base/Solvent System: You are likely using a strong base in a polar aprotic solvent. As detailed in the workflow above, switch to K₂CO₃ or Cs₂CO₃ in acetonitrile.
-
Lower the Temperature: High temperatures can allow for the initial, kinetically favored S-alkylated product to revert and rearrange to the more thermodynamically stable N-alkylated product. Running the reaction at 0°C or room temperature can trap the kinetic S-isomer.
Problem 3: I am observing displacement of the C2-Fluorine atom. How can I prevent this side reaction?
The fluorine at the C2 position is activated towards Nucleophilic Aromatic Substitution (SₙAr) by the electron-withdrawing nature of the pyridine nitrogen.[5][6] The thiolate anion is a powerful nucleophile that can attack this position, especially at elevated temperatures.
Solutions:
-
Reduce Temperature: SₙAr reactions typically have a higher activation energy than S-alkylation. Running your reaction at the lowest possible temperature that still allows for alkylation (start at 0 °C or room temperature) will significantly suppress this side reaction.
-
Use Stoichiometric Base: Add no more than one equivalent of base. Any excess base will increase the concentration of the free thiolate, which can then act as a nucleophile for SₙAr.
-
Avoid Harsh Conditions: Prolonged heating or the use of very strong, non-coordinating bases (like NaH) in highly polar solvents (like DMF or DMSO) will accelerate SₙAr.
Data & Condition Summary
The following table summarizes the general principles for directing the regioselectivity of alkylation reactions with this compound.
| Desired Product | Electrophile Type (Acid) | Optimal Base | Optimal Solvent | Temperature | Mechanism Principle |
| S-Alkylated | Soft (e.g., CH₃I, BnBr) | Weak (K₂CO₃, Cs₂CO₃) | Acetonitrile, Ethanol | 0 °C to RT | Kinetic Control / Soft-Soft Interaction |
| N-Alkylated | Hard (e.g., (CH₃)₃C-Cl, Acyl Halides) | Strong (NaH) or Silver Salt (Ag₂CO₃) | DMF, THF | RT to 80 °C | Thermodynamic Control / Hard-Hard Interaction |
Experimental Protocols
Protocol 1: General Procedure for Selective S-Alkylation
This protocol is optimized for the reaction of this compound with soft electrophiles like primary alkyl iodides or bromides.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent: Add anhydrous acetonitrile (approx. 0.1 M concentration).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.2 eq). Stir the suspension for 15-20 minutes at room temperature to allow for salt formation.
-
Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup:
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-(alkylthio)pyridine.
Causality of Choices:
-
K₂CO₃: A moderately weak base that facilitates deprotonation without creating a highly reactive "naked" anion, favoring kinetic control. The potassium cation coordinates with the hard nitrogen, increasing the nucleophilicity of the sulfur.[4]
-
Acetonitrile: A polar aprotic solvent that is less aggressive than DMF, providing a good balance of solubility and reactivity while disfavoring side reactions like SₙAr.
-
Room Temperature: Ensures the reaction remains under kinetic control, preventing isomerization to the thermodynamically favored N-alkyl product and minimizing SₙAr.[7]
References
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
- Regioselective Synthesis of Bis(2-halo-3-pyridyl) Dichalcogenides (E = S, Se and Te): Directed Ortho-Lithiation of 2-halopyridines.
- Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. PubMed Central.
- HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. AdiChemistry.
- Metallaphotoredox-Mediated Csp2–H Hydroxylation of Arenes under Aerobic Conditions.
- Regio- and stereospecific thiol-thioalkyne reaction facilit
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
- Site-Selective Pyridine C-H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustr
- Technical Support Center: Pyridine Alkyl
- Influence of base and solvent on the regioselective sulfonyation of pyridine.
- 2-Fluoro-3-methylpyridine. Chem-Impex.
- Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alky halides.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Vrije Universiteit Brussel.
- Thiols And Thioethers. Master Organic Chemistry.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Site‐Selective Pyridine C−H Alkylation with Alcohols and Thiols via Single‐Electron Transfer of Frustrated Lewis Pairs.
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- Site-Selective Pyridine C−H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustr
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. National Institutes of Health.
- HSAB theory. Wikipedia.
- REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF ,.
- Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O - and S -furanosyl
- Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity. PubMed Central.
- Regio- and stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. PubMed.
- Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Springer.
- Regio- and stereospecific thiol-thioalkyne reaction facilit
- 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722.
- Synthesis of 2-Pyridone from 2-Thiopyridines via Nu- cleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
- Ambident Nucleophiles and Regioselectivity. Dalal Institute.
- Design plan: C4‐selective pyridine C−H alkylation of using alcohols and....
- Practical and Regioselective Synthesis of C4-Alkyl
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Concerted Nucleophilic Aromatic Substitution Reactions.
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
- Preparation of Pyridines, Part 4: By Alkylation and Vinyl
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PubMed Central.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Regioselective Synthesis of Bis(2-halo-3-pyridyl) Dichalcogenides (E = S, Se and Te): Directed Ortho-Lithiation of 2-halopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 2-Fluoropyridine-3-thiol
Ticket ID: FP3T-SCALE-001 Priority: High (Process Optimization & Safety) Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Route Selection
User Query: "We need to scale up the synthesis of 2-Fluoropyridine-3-thiol (CAS: N/A for specific isomer, generic: 2-fluoro-3-mercaptopyridine). What is the most efficient route that balances yield, cost, and safety?"
Specialist Response: For the scale-up of this compound, you have two primary synthetic pathways. The choice depends heavily on your facility's cooling capabilities and starting material availability.
| Feature | Route A: Directed Ortho-Metalation (DoM) | Route B: Diazotization / Xanthate (Leuckart) |
| Starting Material | 2-Fluoropyridine (Cheap, commodity chemical) | 3-Amino-2-fluoropyridine (More expensive) |
| Key Reagents | LDA (Lithium Diisopropylamide), Elemental Sulfur ( | NaNO |
| Temperature | Cryogenic (-78 °C) Critical | Standard (0 °C to Reflux) |
| Atom Economy | High (Direct C-H functionalization) | Moderate (Loss of |
| Scalability | Excellent if using Flow Chemistry or Cryostats | Excellent for Batch Reactors |
| Primary Risk | Nucleophilic attack at C2 (Impurity formation) | Explosion risk (Diazonium), Odor control |
Recommendation: Use Route A (DoM) for high-throughput manufacturing if cryogenic cooling is available. It is the most direct, atom-economical path. Use Route B if your facility is limited to standard reactor temperatures (-10 °C to 100 °C).
Master Protocol: Directed Ortho-Metalation (DoM)
Objective: Selective C3-functionalization of 2-Fluoropyridine via Lithiation.
The Mechanism
The fluorine atom at C2 acts as a Directed Metalation Group (DMG). It acidifies the C3 proton via inductive effects and coordinates the lithium cation, directing the base to the ortho position.
-
Critical Constraint: You must use a non-nucleophilic base (LDA). Using
-BuLi directly will result in nucleophilic attack at C2 (S Ar), yielding 2-butylpyridine instead of the desired product.
Step-by-Step Workflow
Phase 1: Reagent Preparation (In-Situ LDA)
-
Reactor Prep: Flame-dry a jacketed reactor; flush with
or Argon. -
Solvent: Charge Anhydrous THF (10 volumes relative to substrate).
-
Amine Charge: Add Diisopropylamine (1.1 equiv). Cool to -20 °C.
-
Lithiation: Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min at 0 °C to form LDA.-
Tech Note: Ensure
-BuLi is titrated. Excess -BuLi will attack the pyridine ring later.
-
Phase 2: The Critical Lithiation
-
Cool Down: Cool the LDA solution to -78 °C .
-
Substrate Addition: Add 2-Fluoropyridine (1.0 equiv) dropwise. Maintain internal temp < -70 °C.
-
Time: Stir for 1–2 hours at -78 °C. The solution typically turns yellow/orange.
-
Validation: Take an aliquot, quench with
, and check NMR. >95% D-incorporation at C3 indicates success.
-
Phase 3: Sulfur Quench
-
Electrophile: Add dried Elemental Sulfur (
, 1.2 equiv) as a solid or THF slurry.-
Exotherm Warning: This step is exothermic. Control addition rate.
-
-
Warm Up: Allow the mixture to warm to 0 °C over 2 hours. The color will darken (lithium thiolate formation).
Phase 4: Workup & Disulfide Management
-
Quench: Add water carefully.
-
Impurity Control (Disulfides): The thiolate oxidizes easily to the disulfide (Ar-S-S-Ar) upon air exposure.
-
Fix: Add a reducing agent during workup (e.g.,
or Zn powder/Acetic Acid) to ensure the monomeric thiol is isolated.
-
-
Isolation: Acidify aqueous layer to pH 4-5. Extract with DCM. Dry and concentrate.
Visual Workflow (DoM Route)
Caption: Optimized workflow for the Directed Ortho-Metalation synthesis of this compound.
Troubleshooting Hub
Issue 1: Low Yield & Presence of Alkyl-Pyridines
Symptom: GC-MS shows significant amounts of 2-butylpyridine or starting material recovery. Root Cause:
-
Temp too high: If the temp rises above -60 °C during lithiation, the "scrambling" mechanism activates.
-
Free n-BuLi: If LDA formation was incomplete, residual
-BuLi attacks the C2 position (Nucleophilic Aromatic Substitution) rather than acting as a base.
| Diagnostic Step | Solution |
| Check | Titrate |
| Verify LDA Formation | Allow adequate time (30 min @ 0 °C) for amine + BuLi reaction before cooling. |
| Critical Fix | Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is bulkier and less nucleophilic than LDA, reducing C2 attack risks. |
Issue 2: Product Dimerization (Disulfide Contamination)
Symptom: NMR shows double peaks; Mass Spec shows M+ = 254 (Dimer) instead of 129 (Thiol). Root Cause: Thiols oxidize rapidly in air, especially under basic conditions. Corrective Action:
-
In-Process Reduction: Add Triphenylphosphine (
) or Zinc dust/Acetic acid to the crude mixture before final distillation/crystallization. -
Inert Atmosphere: Perform all extractions under
blanket if possible. -
Storage: Store the product under Argon at -20 °C.
Issue 3: "The Smell is Unbearable" (Odor Control)
Symptom: Lab personnel complaining of stench; exhaust scrubbers failing. Root Cause: Pyridine thiols have low odor thresholds and high volatility. Protocol:
-
Scrubbing: All reactor off-gassing must pass through a Bleach (Sodium Hypochlorite) Scrubber . The bleach oxidizes the thiol/sulfide to non-volatile sulfonates.
-
Glassware: Soak all contaminated glassware in a dilute bleach bath immediately after use. Do not use acid first (volatilizes the thiol).
Decision Tree: Troubleshooting Logic
Caption: Logic flow for diagnosing yield loss and impurity profiles in thiol synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Hydride (NaH) instead of LDA?
A: No. NaH is not strong enough to deprotonate the C3 position of 2-fluoropyridine (
Q: Is the 2-Fluorine atom stable during this reaction? A: Generally, yes, at -78 °C. However, if the mixture warms up before the sulfur quench, you may see "Benzyne-like" intermediates or elimination of LiF, leading to tars. Temperature control is the single most critical parameter.
Q: How do I purify the final thiol? A: Distillation is possible but risky due to thermal degradation.
-
Preferred: Acid-Base extraction. The thiol is acidic (
~6-7). Extract into aqueous NaOH (forms Na-thiolate), wash organics (removes impurities), then re-acidify aqueous layer and extract back into DCM. -
Polishing: Recrystallization of the disulfide is often easier. You can intentionally oxidize the crude to disulfide, recrystallize it (solid), and then reduce it back to the thiol in the final step.
References
-
Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines. J. Org.[1] Chem. (Mechanistic study on LDA aggregation and rates).
-
Directed Ortho Metalation (DoM): A Survival Guide. Baran Lab / Scripps. (General protocols for DoM).
-
Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. ResearchGate. (Discusses sulfur reactivity with pyridines).
-
Synthesis of alkylthio benzene derivatives via simultaneous diazotization. ScholarWorks @ UTRGV. (Alternative diazotization routes).
Sources
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation of 2-Fluoropyridine-3-thiol
Executive Summary
2-Fluoropyridine-3-thiol (CAS: 659729-37-2) serves as a critical scaffold in the synthesis of kinase inhibitors and fluorinated heterocycles. Its analysis via mass spectrometry (MS) presents unique challenges due to the competing fragmentation logic of the electron-withdrawing fluorine atom and the redox-active thiol group.
This guide provides a comparative analysis of ionization techniques (EI vs. ESI) and delineates the specific fragmentation pathways required for structural validation. Key Insight: Researchers must distinguish between the native monomer (
Chemical Profile & Core Specifications[1]
Before analyzing spectral data, verify the physicochemical baseline of the analyte.
| Parameter | Specification | Analytical Relevance |
| Formula | Nitrogen Rule applies (Odd molecular weight = Odd number of Nitrogens). | |
| Exact Mass | 129.0048 Da | Base peak target for EI (Molecular Ion). |
| Monoisotopic Mass | 129.0048 Da | Target for High-Res MS (HRMS). |
| Structure | Pyridine ring, 2-F, 3-SH | Ortho-substitution facilitates specific rearrangement pathways. |
| pKa (Thiol) | ~6.0 - 7.0 (Predicted) | Acidic proton; readily ionizes in ESI Negative mode. |
Comparative Analysis: Ionization Modalities
The choice of ionization source dictates the spectral information obtained. The following comparison evaluates the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific compound.
Table 1: Performance Comparison of Ionization Techniques
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Voltage) |
| Primary Signal | Fragment Ions (Structural Fingerprint) | Molecular Ion ( |
| Key Application | Structural elucidation; Library matching.[1] | Purity assessment; Dimer detection. |
| Detection Limit | Nanogram range (GC-MS) | Picogram range (LC-MS) |
| Risk Factor | Thermal degradation in injector port. | In-source oxidation (Disulfide formation). |
| Verdict | Best for Identification | Best for Quantitation & Purity |
Analytical Insight: The "Hard" vs. "Soft" Dichotomy[3]
-
EI (GC-MS): The 70 eV impact energy shatters the molecule.[2] For this compound, the molecular ion (
, m/z 129) is usually observable but accompanied by intense fragment ions resulting from the loss of the thiol group and ring cleavage. -
ESI (LC-MS): This technique preserves the molecular integrity.
-
Positive Mode (ESI+): Dominant peak at m/z 130 (
). -
Negative Mode (ESI-): Dominant peak at m/z 128 (
). This is often more sensitive due to the acidity of the thiophenol-like proton.
-
Mechanistic Deep Dive: Fragmentation Pathways
Understanding the specific bond cleavages is essential for confirming the position of the fluorine and thiol substituents.
Primary Fragmentation Channels (EI / CID)
-
Alpha-Cleavage / Loss of Sulfhydryl Radical (
): The C-S bond is the weakest link. The loss of the radical generates a cation at m/z 96 (2-fluoropyridinyl cation). This is a diagnostic peak confirming the presence of the thiol. -
Elimination of Hydrogen Fluoride (
): Due to the ortho relationship between the Fluorine (C2) and Thiol (C3), a proximity effect can facilitate the elimination of neutral HF, yielding a peak at m/z 109 . -
Ring Contraction / Loss of HCN (
): Characteristic of pyridine derivatives, the ring creates a fragment at m/z 102 (if SH is retained) or secondary fragmentation from the m/z 96 ion to m/z 69 .
Visualization: Fragmentation Logic Flow
The following diagram illustrates the causal relationships in the fragmentation cascade.
Figure 1: Predicted EI fragmentation pathway for this compound showing primary loss of sulfhydryl and characteristic pyridine ring cleavage.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this protocol designed to minimize oxidation artifacts.
Reagents & Preparation
-
Solvent: Acetonitrile (LC-MS Grade). Avoid protic solvents like methanol if investigating H/D exchange, though Methanol is acceptable for standard runs.
-
Additive: 0.1% Formic Acid (for ESI+).
-
Critical Step: Add Dithiothreitol (DTT) or TCEP (1 mM) if the sample appears yellow or if dimer formation is suspected.
Step-by-Step Workflow
-
Blank Run: Inject pure solvent to clear memory effects from previous thiol-containing samples.
-
Sample Injection (Direct Infusion or LC):
-
Concentration: 10 µg/mL.
-
Flow Rate: 10 µL/min (Infusion).
-
-
Source Parameters (ESI):
-
Capillary Voltage: 3.0 kV (Keep low to prevent in-source oxidation).
-
Desolvation Temp: 350°C.
-
-
Data Acquisition: Scan range m/z 50–300.
-
Validation Check: Look for m/z 256 (
). If present >10% of base peak, treat sample with TCEP and re-run.
Visualization: Experimental Logic
Figure 2: Workflow decision tree emphasizing the reduction step to ensure monomeric analysis.
Troubleshooting: The "Ghost" Dimer
A common pitfall in the analysis of this compound is the appearance of a peak at m/z 257 (ESI+) or m/z 256 (EI).
-
Cause: Thiols rapidly oxidize in air to form disulfides:
-
Diagnosis: If the spectrum shows a base peak at m/z 257 and a minor peak at 130, your sample has degraded.
-
Resolution: Fresh preparation is mandatory. In LC-MS, the dimer will elute later (more hydrophobic) than the monomer.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyridine Derivatives. National Institute of Standards and Technology. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Fragmentation of Thiols and Nitrogen Heterocycles).
-
PubChem. Compound Summary for this compound (CAS 659729-37-2). National Library of Medicine. Available at: [Link]
-
Shimadzu Application Guide. Ionization Modes: EI vs ESI for Small Molecules. Available at: [Link][3]
Sources
A Comparative Guide to the Reactivity of 2-Fluoropyridines and 2-Chloropyridines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, 2-substituted pyridines are indispensable building blocks. The choice between a 2-fluoro- and a 2-chloropyridine precursor can significantly impact reaction efficiency, yield, and conditions. This guide provides an in-depth comparison of their reactivity in the context of Nucleophilic Aromatic Substitution (SNAr), supported by mechanistic principles and experimental data, to inform rational substrate selection in your synthetic campaigns.
The SNAr Mechanism: A Foundation for Reactivity
Nucleophilic aromatic substitution on electron-deficient heterocyclic systems like pyridine does not proceed via SN1 or SN2 pathways common in aliphatic chemistry[1]. Instead, it follows a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks the electron-deficient carbon atom bearing the halogen (the C2 position), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex[2][3].
-
Elimination: The aromaticity is restored by the expulsion of the halide leaving group.
The pyridine nitrogen plays a crucial role, withdrawing electron density from the ring, particularly at the C2 and C4 positions, thereby activating these sites for nucleophilic attack[2][4]. The stability of the Meisenheimer complex is key; the more stable this intermediate, the lower the activation energy for its formation and the faster the reaction.
Core Reactivity Drivers: Fluorine vs. Chlorine
A direct comparison reveals that 2-fluoropyridine is significantly more reactive than its chloro-analogue in SNAr reactions. Experimental data shows that the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is 320 times faster than that of 2-chloropyridine under the same conditions[2][5][6][7]. This enhanced reactivity is a result of two primary electronic factors that influence the rate-determining first step of the mechanism: nucleophilic addition.
1. The Dominance of the Inductive Effect: Fluorine's superior electronegativity (3.98 on the Pauling scale vs. 3.16 for chlorine) is the principal driver of its enhanced reactivity[8]. The intense electron-withdrawing inductive effect of fluorine polarizes the C2 carbon more effectively than chlorine, rendering it significantly more electrophilic and susceptible to nucleophilic attack[3]. This powerful activation lowers the energy barrier for the formation of the Meisenheimer complex, accelerating the rate-determining step.
2. The "Leaving Group Paradox": A common point of confusion is how fluorine, which forms the strongest single bond with carbon (C-F bond dissociation energy is ~110 kcal/mol vs. ~84 kcal/mol for C-Cl), can be a better leaving group in this context[8][9][10]. The resolution lies in the two-step mechanism. The cleavage of the carbon-halogen bond occurs after the rate-determining step[3]. Because the initial nucleophilic attack is the slower process, factors that stabilize the transition state leading to the Meisenheimer intermediate have the greatest impact on the overall reaction rate. Fluorine's powerful inductive effect is the dominant factor, making the initial attack faster. The subsequent, rapid elimination of the halide restores the highly stable aromatic ring, overcoming the high C-F bond energy[3][11].
Visualizing the SNAr Mechanism
The following diagram illustrates the stepwise pathway for an SNAr reaction on a 2-halopyridine, highlighting the rate-determining formation of the resonance-stabilized Meisenheimer complex.
Caption: Generalized SNAr pathway on 2-halopyridines.
Quantitative Reactivity Comparison
The superior reactivity of 2-fluoropyridines allows for reactions to proceed under milder conditions, which is critical for the late-stage functionalization of complex molecules with sensitive functional groups[2][5]. While forcing conditions can lead to substitution for both fluoro and chloro substituents, the kinetic advantage of fluoride is pronounced[5].
| Substrate | Nucleophile | Conditions | Relative Rate (kF / kCl) | Reference |
| 2-Halopyridine | Sodium Ethoxide | Ethanol, 25°C | 320 | [6][7] |
| 2-Halo-N-methylpyridinium | Piperidine | Methanol, 25°C | ~1 | [12][13] |
Note: The reactivity trend can differ in specific cases, such as with N-methylpyridinium salts, where the rate-determining step can shift away from nucleophilic addition, altering the "element effect"[12][13].
Field-Proven Experimental Protocol
This protocol provides a reliable method for the aminolysis of a 2-halopyridine, a common transformation in medicinal chemistry. The choice of 2-fluoropyridine often results in higher yields and cleaner reactions at lower temperatures compared to 2-chloropyridine.
Objective: Synthesis of 2-(Butylamino)pyridine via SNAr.
Workflow Diagram:
Caption: Standard workflow for an SNAr amination reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoropyridine (1.0 eq).
-
Causality: Using 2-fluoropyridine leverages its higher reactivity, allowing for lower reaction temperatures.
-
-
Solvent and Reagents Addition: Dissolve the substrate in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Add n-butylamine (1.2 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: A polar aprotic solvent stabilizes the charged Meisenheimer intermediate. The base is crucial to neutralize the H-F generated, driving the reaction to completion.
-
-
Reaction Conditions: Heat the mixture to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Moderate heating provides the necessary activation energy. Using 2-chloropyridine would likely require higher temperatures (>120°C) and longer reaction times.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Causality: The aqueous wash removes the inorganic base and salts. Brine wash helps to remove residual water from the organic phase.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Causality: Chromatography separates the desired product from unreacted starting materials and byproducts.
-
Conclusion and Recommendations
For nucleophilic aromatic substitution on the pyridine scaffold, 2-fluoropyridine is demonstrably the more reactive substrate compared to 2-chloropyridine. This heightened reactivity stems from the powerful electron-withdrawing nature of fluorine, which strongly activates the C2 position for the rate-determining nucleophilic attack.
Recommendations for Researchers:
-
Prioritize 2-Fluoropyridines: For developing new synthetic routes, especially with sensitive or complex substrates, 2-fluoropyridines should be the default choice to enable milder reaction conditions and potentially higher yields.
-
Consider 2-Chloropyridines for Cost-Sensitive Processes: In large-scale synthesis where cost is a primary driver and the nucleophile is robust, the less expensive 2-chloropyridine may be a viable alternative, provided that the required harsher conditions are acceptable.
-
Validate Empirically: While theoretical principles provide a strong guide, always perform small-scale test reactions to confirm the optimal substrate and conditions for your specific transformation.
By understanding the fundamental principles governing their reactivity, researchers can make informed decisions, optimizing synthetic strategies to accelerate discovery and development timelines.
References
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Schlosser, M., et al. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta. [Link]
-
Schlosser, M., et al. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience - EPFL. [Link]
-
Caddick, S., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ACS Sustainable Chemistry & Engineering. [Link]
-
Guevara, S. R., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
-
Various Authors. (2017). Which is stronger, the covalent bond C-F or C-CL? Why? Quora. [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Various Authors. (2014). Is a carbon-fluorine bond stronger than a carbon-chlorine bond? Chemistry Stack Exchange. [Link]
-
Baran, P. S., et al. Haloselectivity of Heterocycles. Baran Laboratory, Scripps Research. [Link]
-
Guevara, S. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
-
Hu, J., et al. (2009). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry. [Link]
-
Miller, J. (1968). Nucleophilic Aromatic Substitution. ResearchGate. [Link]
-
Ritter, T., et al. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research. [Link]
-
Various Authors. (2019). Schemes depicting the SNAr/nucleophilic substitution of the different macrocycles. ResearchGate. [Link]
-
KPU Pressbooks. (2023). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. researchgate.net [researchgate.net]
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- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Proper Disposal Procedures: 2-Fluoropyridine-3-thiol
[1][2][3][4][5]
Executive Summary: Immediate Action Plan
2-Fluoropyridine-3-thiol (CAS: 864265-63-0) presents a dual-hazard profile: it is a stench compound (thiol) and a halogenated organic (fluorine).[1] Improper disposal risks facility evacuation due to odor release and incinerator damage due to hydrofluoric acid (HF) formation.
-
Primary Directive: NEVER dispose of untreated thiol waste in general organic solvent streams.
-
Mandatory Pre-treatment: All liquid waste and contaminated glassware must be chemically neutralized (oxidized) to eliminate volatility and odor before entering the waste stream.[2]
-
Final Waste Class: Halogenated Organic Waste . (Do NOT classify as non-halogenated; the fluorine content requires specialized incineration).
Chemical Profile & Hazard Assessment
To manage disposal effectively, we must understand the "Why" behind the protocols. This compound’s behavior is dictated by three functional components:
| Component | Hazard Characteristic | Impact on Disposal |
| Thiol (-SH) | High Odor Potency: Detectable at ppb levels.[1] Precursor to disulfides. | Requires Oxidative Neutralization (Bleach) prior to containerization. |
| Fluorine (-F) | Halogen Content: Combustion generates corrosive HF gas.[1] | Must be segregated into Halogenated Waste streams to ensure incineration with caustic scrubbers. |
| Pyridine Ring | Toxicity & Flammability: Potential neurotoxin; flammable liquid.[1] | Classifies waste as RCRA Hazardous (typically D038 characteristic for pyridine derivatives). |
Pre-Disposal Stabilization: The "Stench" Protocol
Objective: Convert the volatile, malodorous thiol into a non-volatile, odorless sulfonic acid derivative.
Mechanism of Action
The addition of Sodium Hypochlorite (Bleach) oxidizes the thiol group.[2][3]
Operational Workflow (Graphviz)
Figure 1: Step-by-step neutralization workflow for thiol-contaminated materials.
Detailed Protocol
-
Preparation: Perform all work in a functioning fume hood. Wear butyl rubber gloves (thiols can permeate nitrile) and safety goggles.
-
The Bleach Bath: Prepare a bath of 10-15% Sodium Hypochlorite (commercial bleach). Volume should be ~50x the volume of the thiol residue.
-
Treatment:
-
Glassware: Fully submerge contaminated flasks/syringes.
-
Liquid Waste: Slowly add the thiol waste to the bleach solution while stirring.[3] Caution: Exothermic reaction. Add ice if processing >10g.
-
-
Duration: Allow to soak/react for a minimum of 12-24 hours .
-
Verification: Carefully waft (do not inhale directly). If "rotten cabbage" smell persists, add more bleach and extend soak time.
-
Quenching: Once odorless, add Sodium Thiosulfate to neutralize excess bleach (preventing chlorine gas evolution if mixed with subsequent acidic waste).
Waste Segregation & Packaging
Once the immediate odor hazard is neutralized, the material must be packaged for off-site disposal.
Segregation Logic
CRITICAL: Do not mix this compound waste with "General Organic Waste" or "Non-Halogenated Solvents."
| Parameter | Requirement | Reason |
| Waste Stream | Halogenated Organic | Fluorine content requires specific incineration temperatures (>1100°C) and scrubbing.[1] |
| Container Type | HDPE or Glass (Amber) | Avoid metal containers if residual acidity is possible.[1] |
| Labeling | "Halogenated Solvent Waste" | Must explicitly list: this compound, Sodium Hypochlorite (trace), Water.[1] |
| Venting | Vented Cap (Recommended) | Post-oxidation waste may slowly off-gas oxygen or chlorine; vented caps prevent pressure buildup.[1] |
Compatibility Matrix (What NOT to mix)
Figure 2: Chemical incompatibility map.[1] Red lines indicate immediate safety threats.
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area. The odor threshold is low enough to cause panic or nausea.
-
Isolate: Close lab doors to prevent odor migration to corridors.
-
PPE: Don Self-Contained Breathing Apparatus (SCBA) if the spill is >100mL. For small spills, use a full-face respirator with organic vapor/acid gas cartridges.
-
Neutralize:
-
Cover the spill with an absorbent material (vermiculite or spill pads).
-
Soak the absorbent with dilute bleach solution (5%).
-
Allow to sit for 20 minutes.
-
-
Cleanup: Scoop absorbent into a double-bagged hazardous waste container. Label as "Debris contaminated with Fluorinated Thiol."
References
-
National Research Council (US). (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
University of California, Los Angeles (UCLA) EHS. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
-
Fisher Scientific. (2021).[4] Safety Data Sheet: 2-Fluoropyridine.
-
US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Sigma-Aldrich. (2022). Safety Data Sheet: Pyridine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
